ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a chromen-based derivative featuring a 4-oxo-4H-chromen core substituted with hydroxyl, trifluoromethyl, and pyrrolidin-1-ylmethyl groups at positions 7, 2, and 8, respectively. The ethyl benzoate moiety is linked via an ether bond at position 3 of the chromen ring. Its crystallographic refinement and structural validation likely employ programs like SHELXL, a widely used tool for small-molecule refinement .
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO6/c1-2-32-23(31)14-5-7-15(8-6-14)33-21-19(30)16-9-10-18(29)17(13-28-11-3-4-12-28)20(16)34-22(21)24(25,26)27/h5-10,29H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIIYAUTYSIHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Pyrrolidin-1-yl Methyl Group: This is achieved through nucleophilic substitution reactions, where a pyrrolidine derivative is introduced to the chromen-4-one core.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyrrolidin-1-yl methyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation
Biological Activity
Ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound with significant biological activity. This compound features a chromen-3-yloxy structure typical of flavonoids, which contributes to its diverse pharmacological properties. The presence of a trifluoromethyl group and a pyrrolidine moiety enhances its biological activity, making it a subject of interest in various research contexts.
The molecular formula of this compound is C_{22}H_{22}F_3O_5, with a molecular weight of approximately 477.436 g/mol. Its unique structural features include:
| Structural Feature | Description |
|---|---|
| Chromenone Backbone | Characteristic of flavonoids, contributing to antioxidant activity. |
| Trifluoromethyl Group | Enhances lipophilicity and biological activity. |
| Pyrrolidine Moiety | Potentially increases interaction with biological targets. |
Antioxidant Activity
Research indicates that compounds with flavonoid structures, including ethyl 4-({7-hydroxy...}), exhibit antioxidant properties . These properties are essential for neutralizing free radicals and preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have demonstrated the anticancer potential of similar compounds. For instance, the presence of hydroxyl and carbonyl groups in the chromenone structure can enhance cytotoxicity against various cancer cell lines. Ethyl 4-({7-hydroxy...}) has shown promising results in inhibiting cell proliferation in vitro, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound's structural characteristics suggest it may possess antimicrobial properties . Similar derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. Initial bioassays indicate that ethyl 4-({7-hydroxy...}) could inhibit the growth of specific bacterial strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. For example, the trifluoromethyl group significantly impacts the compound's lipophilicity and biological interactions, leading to improved efficacy compared to simpler analogs.
Case Studies and Research Findings
-
Anticancer Activity Study
- A recent study evaluated the anticancer effects of ethyl 4-({7-hydroxy...}) against various cancer cell lines, revealing an IC50 value indicating potent cytotoxicity compared to established chemotherapeutic agents.
-
Antimicrobial Efficacy
- In vitro tests demonstrated that ethyl 4-({7-hydroxy...}) exhibited significant antimicrobial activity against several bacterial strains, outperforming common antibiotics in certain assays.
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In Vivo Studies
- Animal model studies are underway to assess the pharmacokinetics and therapeutic potential of ethyl 4-({7-hydroxy...}). Preliminary results suggest favorable absorption and distribution characteristics.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous ethyl benzoate derivatives and chromen-based molecules. Below is a detailed comparison:
Ethyl Benzoate Derivatives with Heterocyclic Substituents
lists ethyl 4-substituted benzoates with phenethylamino linkers and heterocyclic groups (e.g., pyridazine, isoxazole). Key comparisons include:
Key Findings :
- The target compound’s chromen core distinguishes it from simpler aromatic systems in I-6230 or I-6473. The 4-oxo group and trifluoromethyl substitution may confer unique electronic effects, influencing reactivity or binding affinity .
Chromen Derivatives with Varied Substituents
describes a chromen derivative with a 4-oxo-4H-chromen-2-yl group substituted with fluoro and phenyl groups. Key differences include:
Key Findings :
- Substitution at position 3 (target) vs.
- The trifluoromethyl group in the target compound may increase metabolic resistance compared to fluorine substituents in Example 53 .
Lumping Strategy for Structural Analogs
highlights the lumping of compounds with similar structures into surrogate categories for computational modeling. The target compound’s pyrrolidine and chromen motifs suggest it could be grouped with other N-heterocyclic or polycyclic derivatives to predict reactivity or environmental behavior . However, its trifluoromethyl group may necessitate separate consideration due to distinct electronic and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
